molecular formula C16H11BrO3 B3041190 3-(4'-bromophenyl)-6-methoxycoumarin CAS No. 262591-02-6

3-(4'-bromophenyl)-6-methoxycoumarin

Cat. No.: B3041190
CAS No.: 262591-02-6
M. Wt: 331.16 g/mol
InChI Key: NGYRACBRSBNLPU-UHFFFAOYSA-N
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Description

3-(4'-Bromophenyl)-6-methoxycoumarin (CAS: 262591-02-6) is a synthetic coumarin derivative featuring a bromine atom at the para position of the 3-phenyl ring and a methoxy group at position 6 of the coumarin core. Its structure optimizes interactions with biological targets, particularly monoamine oxidase B (MAO-B), where it exhibits picomolar inhibitory activity (pIC50 = 9.8729) .

Properties

IUPAC Name

3-(4-bromophenyl)-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-19-13-6-7-15-11(8-13)9-14(16(18)20-15)10-2-4-12(17)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYRACBRSBNLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-bromophenyl)-6-methoxycoumarin typically involves the condensation of 4-bromophenylacetic acid with methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of 3-(4’-bromophenyl)-6-methoxycoumarin follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield. Industrial purification methods include distillation, crystallization, and advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4’-Bromophenyl)-6-methoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4’-Bromophenyl)-6-methoxycoumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4’-bromophenyl)-6-methoxycoumarin involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit topoisomerase enzymes, resulting in DNA damage and cell death. The methoxy group enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

MAO-B Inhibitory Activity

Key Compounds :

Compound Name Substituents MAO-B pIC50 Selectivity Reference
3-(4'-Bromophenyl)-6-methoxycoumarin 4'-Br, 6-OCH3 9.87 High
3-(3'-Bromophenyl)-6-methylcoumarin 3'-Br, 6-CH3 9.87 High
3-(3'-Methoxyphenyl)-6-methylcoumarin 3'-OCH3, 6-CH3 8.50 Moderate
3-(4'-Methylphenyl)-6-methylcoumarin 4'-CH3, 6-CH3 8.20 Moderate

Insights :

  • Bromine at the para (4') position of the phenyl ring and methoxy at position 6 maximize MAO-B inhibition, as seen in this compound .
  • Methyl groups at position 6 (e.g., 3-(3'-bromophenyl)-6-methylcoumarin) retain high activity but may reduce metabolic stability compared to methoxy .
  • Selectivity for MAO-B over MAO-A is influenced by steric and electronic effects of substituents, with bromine enhancing hydrophobic interactions in the enzyme’s active site .

Activity Against Skin Aging Targets

Key Compounds :

Compound Name Substituents Tyrosinase Inhibition Collagenase Inhibition Reference
3-(4'-Bromophenyl)-5,7-dihydroxycoumarin 4'-Br, 5-OH, 7-OH Strong (IC50 < 1 µM) Moderate
3-(3'-Bromophenyl)-6,7-dihydroxycoumarin 3'-Br, 6-OH, 7-OH Moderate Strong
This compound 4'-Br, 6-OCH3 Not tested Not tested N/A

Insights :

  • Hydroxyl groups at positions 5, 6, or 7 (e.g., 3-(4'-bromophenyl)-5,7-dihydroxycoumarin) enhance tyrosinase and collagenase inhibition, critical for anti-aging effects .

Metabolic Stability and CYP Interactions

Key Compounds :

Compound Name CYP1 Substrate CYP2A Substrate Metabolic Stability Reference
This compound No data No data High (predicted) N/A
3-(3-Methoxyphenyl)coumarin Yes No Low
3-(4-Trifluoromethoxyphenyl)-6-methoxycoumarin No Yes Moderate

Insights :

  • Methoxy groups at position 6 (e.g., in 3-(4'-trifluoromethoxyphenyl)-6-methoxycoumarin) correlate with CYP2A-mediated 7-hydroxylation, suggesting that this compound may undergo similar metabolism .
  • Bromine’s electron-withdrawing effects could reduce oxidative metabolism compared to methyl or methoxy substituents, improving half-life .

Structural and Thermodynamic Stability

Molecular dynamics (MD) simulations reveal:

  • This compound forms stable complexes with MAO-B (RMSD < 0.4 nm), outperforming non-brominated analogs like 3-phenylcoumarin (RMSD < 0.3 nm) .
  • The bromine atom enhances hydrophobic packing in the MAO-B active site, while the methoxy group optimizes hydrogen bonding with residue Tyr 398 .

Biological Activity

3-(4'-Bromophenyl)-6-methoxycoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound this compound features a coumarin backbone with a bromophenyl substituent at the 3-position and a methoxy group at the 6-position. This unique structure contributes to its biological activity.

  • Chemical Formula : C16_{16}H13_{13}BrO2_2
  • CAS Number : 262591-02-6

Antimicrobial Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. A study demonstrated that this compound showed effective inhibition against Escherichia coli strains at minimum inhibitory concentrations (MICs) as low as 0.002 mg/mL .

Bacterial Strain MIC (mg/mL)
E. coli K120.2
E. coli R40.002

Anticancer Activity

The anticancer potential of coumarins has been well-documented. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in vitro. A study found that it induced apoptosis in various cancer cell lines through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cell signaling pathways, potentially disrupting cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.

Research Findings and Case Studies

  • Antimicrobial Study :
    • A series of coumarin derivatives were synthesized and tested against multiple bacterial strains, revealing that the presence of the bromophenyl group significantly enhanced antimicrobial efficacy .
  • Anticancer Study :
    • In vitro studies demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells, with IC50 values indicating potent anti-proliferative effects .

Comparative Analysis with Other Coumarins

The following table compares the biological activities of this compound with other notable coumarin derivatives:

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
This compound0.002 mg/mL15 µM
Coumarin A0.01 mg/mL30 µM
Coumarin B0.005 mg/mL25 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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